2-Amino-5-nitrothiazole

Catalog No.
S573770
CAS No.
121-66-4
M.F
C3H3N3O2S
M. Wt
145.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-nitrothiazole

CAS Number

121-66-4

Product Name

2-Amino-5-nitrothiazole

IUPAC Name

5-nitro-1,3-thiazol-2-amine

Molecular Formula

C3H3N3O2S

Molecular Weight

145.14 g/mol

InChI

InChI=1S/C3H3N3O2S/c4-3-5-1-2(9-3)6(7)8/h1H,(H2,4,5)

InChI Key

MIHADVKEHAFNPG-UHFFFAOYSA-N

SMILES

C1=C(SC(=N1)N)[N+](=O)[O-]

Solubility

less than 1 mg/mL at 68° F (NTP, 1992)
Very sparingly soluble in water; almost insoluble in chloroform; 1 g dissolves in 150 g of 95% alcohol; in 250 g ether; soluble in dilute mineral acids
In water, 6.34X10+3 mg/L at 25 °C (est)

Synonyms

2-Amino-5-nitro-1,3-thiazole; 5-Nitro-2-thiazolamine; 5-Nitro-2-aminothiazole; Enheptin; Enheptin T; Entramin; NSC 4

Canonical SMILES

C1=C(SC(=N1)N)[N+](=O)[O-]

Radiosensitizer:

2-Amino-5-nitrothiazole (2-ANT) has been investigated for its potential as a radiosensitizer. Radiosensitizers are compounds that can increase the effectiveness of radiation therapy. In the presence of a radiosensitizer, the same dose of radiation can cause more cell death.

Studies have shown that 2-ANT can radiosensitize bacteria under hypoxic conditions (low oxygen levels) Source: National Institutes of Health, [PubChem: ]. However, further research is needed to determine its effectiveness in more complex organisms and its potential for clinical applications.

Other Applications:

-ANT has also been explored for other scientific research purposes, including:

  • Matrix in mass spectrometry: 2-ANT has been used as a matrix in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). MALDI-TOF MS is a technique used to analyze biomolecules such as proteins and oligonucleotides Source: Sigma-Aldrich, [2-Amino-5-Nitrothiazole 97: ].
  • Diazo component in dye synthesis: In the past, 2-ANT was used as a diazo component in the synthesis of monoazo disperse dyes. However, this use is not common anymore Source: Sigma-Aldrich, [2-Amino-5-Nitrothiazole 97: ].

2-ANIT is a member of the thiazole class, characterized by a five-membered ring containing nitrogen and sulfur atoms []. A nitro group (NO2) is attached to the fifth carbon atom, and an amino group (NH2) is attached to the second carbon []. It has been investigated for its antimicrobial properties, particularly against protozoan parasites.


Molecular Structure Analysis

The key feature of 2-ANIT's structure is the five-membered thiazole ring. This ring exhibits aromatic character due to delocalization of electrons within the ring. The presence of the electron-withdrawing nitro group can influence the reactivity of the amino group at the second position [].


Chemical Reactions Analysis

  • Synthesis: The synthesis of 2-ANIT likely involves reactions between precursors containing the amino and nitro groups, followed by cyclization to form the thiazole ring. Specific details on the synthesis pathway are not readily available in the scientific literature.
  • Decomposition: As with many nitroaromatic compounds, 2-ANIT may decompose at high temperatures, potentially releasing hazardous gases like nitrogen oxides [].

Physical Description

Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. Slightly bitter taste. Used as a veterinary medicine.

Color/Form

Greenish-yellow to orange-yellow fluffy powde

XLogP3

0.8

LogP

0.83 (LogP)
log Kow = 0.83

Appearance

Powder

Melting Point

396 °F (decomposes) (NTP, 1992)
202 °C (decomposes)

UNII

1GR77A37Z5

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.71%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (88.71%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (85.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (14.52%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Radiation-Sensitizing Agents
/Experimental therapy/ 2-amino-5-nitrothiazole was evaluated as a hypoxic radiosensitizer using bacteria. The findings suggests that nitrothiazoles might be an interesting class of nitroheterocyclic radiosensitizers, but molecules with increased solubility & improved pharmacokinetics would be necessary for efficacy in vivo.
(VET): Antihistomonad in turkeys. For trichomoniasis in pigeons.

Vapor Pressure

5.0X10-5 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

121-66-4

Wikipedia

2-amino-5-nitrothiazole

Drug Warnings

VET: Do not give to egg laying birds.

Methods of Manufacturing

DEACETYLATION OF 2-ACETAMIDO-5-NITROTHIAZOLE
Prepared by deacetylation of 2-acetamido-5-nitrothiazole: Hubbard; Steahly, US patents 2,573,641; 2,573,656-7 (all 1951 to Monsanto).
Early production of /2-Amino-5-nitrothiazole/ was based on nitration of 2-acetylaminothiazole and careful hydrolysis. Direct nitration of 2-aminothiazole gives a cleaner product and is best achieved by adding 2-aminothiazole nitrate to concentrated sulfuric acid at 0 - 10 °C. This process and the nitration of o-anisidine are the only large-scale processes based on rearrangement of an amine nitrate, and both are potentially hazardous due to the possibility of runaway exothermic reactions.

General Manufacturing Information

2-Thiazolamine, 5-nitro-: INACTIVE
To make water solution 15% stock solution in propylene glycol should first be prepared.
DO NOT GIVE TO EGG LAYING BIRDS. ALARMING, BUT HARMLESS, PINK DROPPINGS MAY BE NOTED DURING THERAPY. DISCONTINUE FEEDING AT LEAST 1 WK BEFORE SLAUGHTERING TREATED BIRDS TO AVOID UNDESIRABLE TISSUE RESIDUES IN FOOD FOR HUMAN CONSUMPTION.
ON 14 NOV 1980, US FOOD & DRUG ADMIN ANNOUNCED WITHDRAWAL OF ITS APPROVAL OF USE OF A PREMIX CONTAINING 2-AMINO-5-NITROTHIAZOLE IN TURKEY FEED (...ORIGINALLY APPROVED IN 1950) AS AN AID IN PREVENTION OF BLACKHEAD.

Analytic Laboratory Methods

2-AMINO-5-NITROTHIAZOLE IN FEED, SPECTROPHOTOMETRY AT 388.5 NM.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Dates

Modify: 2023-08-15

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